molecular formula C19H29D4NO2 B602462 Fingolimod-d4 CAS No. 1346747-38-3

Fingolimod-d4

Número de catálogo B602462
Número CAS: 1346747-38-3
Peso molecular: 311.50
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fingolimod-d4, also known as FTY720 free based-d4, is the deuterium labeled Fingolimod . Fingolimod is a sphingosine 1-phosphate (S1P) antagonist with an IC50 of 0.033 nM in K562 and NK cells . It is used as an immunosuppressant .


Synthesis Analysis

Fingolimod is synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process involves six steps .


Molecular Structure Analysis

The molecular weight of Fingolimod-d4 is 311.50 . The formula is C19H29D4NO2 . The structure is solid and the color ranges from white to off-white .


Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .


Physical And Chemical Properties Analysis

Fingolimod-d4 is soluble in Ethanol at 7.69 mg/mL and in DMSO at 2 mg/mL (ultrasonic and heat to 60°C) . It should be stored at -20°C, away from moisture .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .

Methods of Application or Experimental Procedures

In a study, a simple and rapid liquid chromatography–tandem mass spectrometry method was validated for the measurement of the concentrations of Fingolimod and its active metabolite Fingolimod-Phosphate (Fingolimod-P) in human plasma . The method involved the use of Fingolimod-D4 and Fingolimod-P-D4 as internal standards, plasma protein precipitation with acetonitrile and chromatographic separation with tandem mass spectrometry detection .

Results or Outcomes

The method was then applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months . No significant differences were observed between samples collected at 6, 12 and 24 months for both analytes, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Potential Therapeutic Applications in Various Pathological Conditions

Specific Scientific Field

Molecular Pharmacology

Summary of the Application

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for these potential therapeutic applications are not detailed in the source .

Results or Outcomes

Based on recent reports, Fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

Safety And Hazards

Fingolimod-d4 is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of accidental release, it is advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Direcciones Futuras

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

Propiedades

IUPAC Name

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod-d4

Citations

For This Compound
5
Citations
C Fracasso, A Passoni, L Brambilla, R Mantegazza… - Applied Sciences, 2022 - mdpi.com
… The method involved the use of Fingolimod-D4 and Fingolimod-P-D4 as internal standards, plasma protein precipitation with acetonitrile and chromatographic separation with tandem …
Number of citations: 4 www.mdpi.com
R Gopinath, ST Narenderan, M Kumar… - Biomedical …, 2020 - Wiley Online Library
… The analyte and internal standard fingolimod-d4 were extracted from 300 μl of human blood using protein precipitation coupled with solid-phase extraction method. The …
DL Puhl, JL Funnell, AR D'Amato, J Bao… - … in bioengineering and …, 2020 - frontiersin.org
… fingolimod-D4 hydrochloride was used as the internal reference standard. Fingolimod-D4 … to a final concentration of 1 μM of fingolimod-D4 hydrochloride in each solution. The method …
Number of citations: 14 www.frontiersin.org
NA Hung, FG Costa, CT Hung… - … Pharmacology in Drug …, 2020 - Wiley Online Library
… Shimadzu Corporation, Kyoto, Japan) high-pressure liquid chromatography; m/z 388.4 to m/z 254.8 transition was monitored for Fingolimod and m/z 312.5 to m/z 258.5 for fingolimod-d4…
Number of citations: 1 accp1.onlinelibrary.wiley.com
DL Puhl - 2022 - search.proquest.com
Peripheral nerve injury (PNI) affects millions of individuals in the United States alone and can result in loss of motor and sensory function. The native repair response in the peripheral …
Number of citations: 2 search.proquest.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.